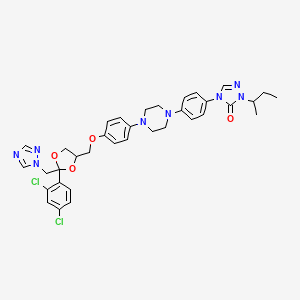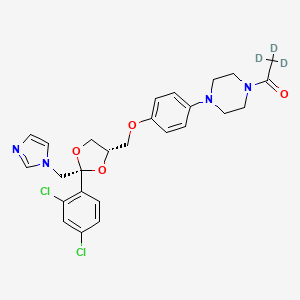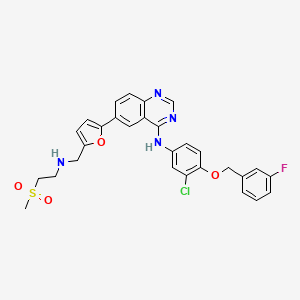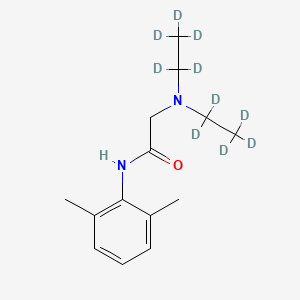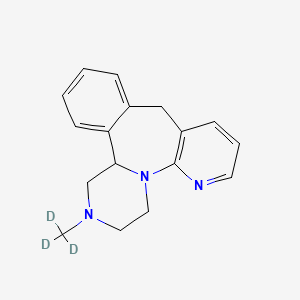![molecular formula 13C6C2H1515NO6 B602566 N-Acetyl-D-[ul-13C6;15N]glucosamine CAS No. 478529-41-8](/img/structure/B602566.png)
N-Acetyl-D-[ul-13C6;15N]glucosamine
説明
N-Acetyl-D-[ul-13C6;15N]glucosamine is a specialized compound used in biomedical research . It contains isotopes carbon-13 and nitrogen-15 and is widely utilized in drug metabolism studies, bioavailability assessments, and investigating metabolic pathways . It is an important component of proteoglycans, glycoproteins, glycosaminoglycans (GAGs), and other building units found in connective tissue .
Synthesis Analysis
N-acetyl-D-glucosamine (GlcNAc) can be produced from crude chitin powders (CP) through an efficient affinity adsorption–enzymatic reaction integrated approach . Another study presents a model describing the complete enzyme-catalyzed synthesis of N-acetylneuraminic acid (Neu5Ac) from GlcNAc, which includes the combined reaction steps of epimerization from GlcNAc to N-acetyl-D-mannosamine (ManNAc) and the aldol condensation of ManNAc with sodium pyruvate yielding Neu5Ac .
Molecular Structure Analysis
The molecular formula of N-Acetyl-D-[ul-13C6;15N]glucosamine is C8H15NO6 . It has a molecular weight of 228.16 g/mol . The structure includes isotopes carbon-13 and nitrogen-15 . The InChIKey of the compound is OVRNDRQMDRJTHS-QQMDGYJUSA-N .
Chemical Reactions Analysis
N-acetyl-D-glucosamine is involved in various chemical reactions. For instance, it is used in the production of N-acetylneuraminic acid (Neu5Ac) through a series of enzymatic reactions involving epimerization and aldol condensation . It also plays a role in the enzymatic production of GlcNAc from crude chitin powders .
Physical And Chemical Properties Analysis
N-Acetyl-D-[ul-13C6;15N]glucosamine has a molecular weight of 228.16 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . Its exact mass is 228.10710110 g/mol , and its monoisotopic mass is also 228.10710110 g/mol . The topological polar surface area of the compound is 119 Ų .
科学的研究の応用
Production of D-Glucosamine
N-Acetyl-D-glucosamine (GlcNAc) is used in the efficient production of D-glucosamine (GlcN), an important amino sugar with various applications in medicine, food & beverages, nutritional supplements, and dairy products . A diacetylchitobiose deacetylase (TKDac) from Thermococcus kodakarensis exhibited high-efficient deacetylation activity for GlcNAc .
Inflammation and Neurodegeneration Markers in Multiple Sclerosis
N-acetylglucosamine (GlcNAc) inhibits inflammation and neurodegeneration markers in multiple sclerosis (MS). It is a triple modulator of inflammation, myelination, and neurodegeneration . GlcNAc promotes biosynthesis of Asn (N)-linked-glycans, which interact with galectins to co-regulate the clustering/signaling/endocytosis of multiple glycoproteins simultaneously .
Production from Crude Chitin Powders
An efficient affinity adsorption–enzymatic reaction integrated approach is presented to produce N-acetyl-d-glucosamine (GlcNAc) from crude chitin powders (CP). Chitinase was first purified from the crude enzyme mixture by affinity adsorption on the CP substrate .
Microbial Synthesis of Glucosamine and N-acetylglucosamine
N-acetylglucosamine is used in the microbial synthesis of glucosamine and N-acetylglucosamine. The study demonstrates the feasibility of co-utilization of acetate and glycerol to support cell growth and provide acetyl groups .
作用機序
Target of Action
N-Acetyl-D-glucosamine (NAG) is a fundamental component of many important polysaccharides within biological cells, particularly in the exoskeletons of crustaceans . It plays a crucial role in the synthesis of bifidogenic factors and has many important physiological functions within the body .
Mode of Action
The mechanism of action of NAG in relieving arthritic pain and in the repair of cartilage is a matter of speculation . Biochemically, NAG is involved in glycoprotein metabolism . Comparable to phosphorylation, the addition or removal of N-acetylglucosamine is a means of activating or deactivating enzymes or transcription factors .
Biochemical Pathways
NAG is involved in the metabolism of glycoproteins, known as proteoglycans, which form the ground substance in the extracellular matrix of connective tissue . These proteoglycans are polyanionic substances of high molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .
Pharmacokinetics
It’s known that nag is a product for proteomics research .
Result of Action
NAG has been shown to have a variety of molecular and cellular effects. It is used clinically to enhance the immune system function, inhibit the excessive growth of cancer cells or fibroblasts, and has a suppressive and therapeutic effect on cancer and malignant tumors . It can effectively treat various inflammations and also has a therapeutic effect on osteoarthritis and joint pain . In vitro studies have shown that NAG markedly promotes cell proliferation and stimulates osteoblast differentiation of mouse calvaria origin MC3T3-E1 cells with increased alkaline phosphatase activity in a concentration-dependent manner .
将来の方向性
There are several problems in producing GlcNAc by the direct acid hydrolysis of chitin, including high cost, low yield (below 65%), and acidic waste created by the use of HCl . Therefore, future research could focus on finding more efficient and environmentally friendly methods for producing GlcNAc. Furthermore, recent studies have identified new roles for GlcNAc in cell signaling , suggesting that further investigation into these roles could lead to new therapeutic applications for this compound.
特性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i2+1,4+1,5+1,6+1,7+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-QQMDGYJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

